2,4-Difluoroanisole

概要

説明

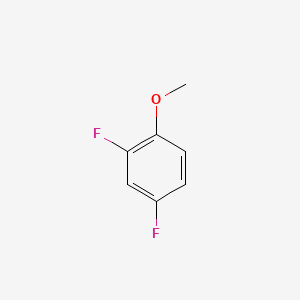

2,4-Difluoroanisole is an organic compound with the molecular formula C7H6F2O. It is a derivative of anisole, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2 and 4 positions. This compound is known for its applications in various fields, including chemistry, biology, and industry .

準備方法

Synthetic Routes and Reaction Conditions

2,4-Difluoroanisole can be synthesized through several methods. One common approach involves the fluorination of anisole derivatives. For instance, this compound can be prepared by reacting 2,4-difluorophenol with methanol in the presence of a base . Another method involves the reaction of 2,4-difluorobenzaldehyde with dimethyl sulfate in the presence of a base .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The process may include the use of specialized equipment to ensure the purity and yield of the final product. The exact methods and conditions can vary depending on the manufacturer and the intended application of the compound .

化学反応の分析

Types of Reactions

2,4-Difluoroanisole undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction Reactions: The compound can undergo reduction reactions to form different derivatives

Common Reagents and Conditions

Substitution: Common reagents include halogens and nucleophiles, with reactions typically occurring under acidic or basic conditions.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation can produce aldehydes or acids .

科学的研究の応用

Organic Synthesis

2,4-Difluoroanisole serves as a crucial intermediate in organic synthesis. It is particularly useful in the preparation of various pharmaceuticals and agrochemicals due to its unique electronic properties imparted by the fluorine substituents.

Key Applications:

- Precursor for Pharmaceuticals : this compound is a key starting material for synthesizing compounds with therapeutic properties. For instance, it is used in the synthesis of anti-inflammatory agents such as 2',4'-difluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylic acid .

- Agrochemical Development : The compound is also utilized in developing herbicides and pesticides due to its efficacy in modifying biological activity through fluorination.

Material Science

In materials science, this compound has been explored for its potential applications in developing advanced materials with unique properties.

Key Applications:

- Polymer Chemistry : It can be used as a building block for synthesizing fluorinated polymers that exhibit enhanced thermal stability and chemical resistance.

- Nanotechnology : The compound's properties have been studied for potential applications in nanomaterials, particularly in enhancing the performance of electronic devices .

Spectroscopic Studies

Research involving this compound has included detailed spectroscopic studies to understand its vibrational dynamics and electronic transitions. Time-resolved spectroscopy techniques have been employed to investigate ultrafast processes within the compound.

Key Findings:

- Studies have shown that upon excitation, this compound undergoes intramolecular vibrational relaxation processes with distinct lifetimes depending on the vibrational states involved . This information is critical for applications in photonics and optoelectronics.

Data Table: Summary of Applications

Case Study 1: Pharmaceutical Development

A study documented the synthesis of a new anti-inflammatory drug derived from this compound. The compound was modified through various chemical reactions to enhance its efficacy against inflammatory pathways. The resulting derivatives showed significant promise in preclinical trials.

Case Study 2: Material Properties

Research focused on developing a new class of fluorinated polymers using this compound as a monomer. These polymers exhibited superior thermal stability compared to their non-fluorinated counterparts, making them suitable for high-performance applications.

作用機序

The mechanism of action of 2,4-difluoroanisole involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in various chemical reactions. The methoxy group can interact with biological molecules, potentially leading to therapeutic effects. The exact pathways and targets depend on the specific application and context of use .

類似化合物との比較

Similar Compounds

Anisole: The parent compound, with no fluorine substitutions.

2,4-Dichloroanisole: Similar structure but with chlorine atoms instead of fluorine.

2,4-Difluorotoluene: Similar fluorine substitution but with a methyl group instead of a methoxy group

Uniqueness

2,4-Difluoroanisole is unique due to the presence of both fluorine atoms and a methoxy group. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity compared to its non-fluorinated counterparts. These properties make it valuable in various applications, from chemical synthesis to industrial processes .

生物活性

2,4-Difluoroanisole (C7H6F2O) is an organic compound derived from anisole, characterized by the substitution of two hydrogen atoms with fluorine atoms at the 2 and 4 positions on the benzene ring. Its unique structure provides significant potential for various biological activities, making it a subject of interest in both pharmaceutical and agricultural research.

- Molecular Formula: C7H6F2O

- Molecular Weight: 144.1187 g/mol

- CAS Number: 452-10-8

Synthesis

This compound can be synthesized through several methods, including:

- Fluorination of Anisole Derivatives: This method involves the direct fluorination of anisole or its derivatives to achieve the desired substitution pattern.

- Reactions with Fluorinated Phenols: For instance, reacting 2,4-difluorophenol with methanol in the presence of a base can yield this compound.

Insect Repellent Properties

Research indicates that this compound exhibits potential as an insect repellent . In studies evaluating various compounds for their efficacy against insect pests, this compound demonstrated significant repellent activity, suggesting its use in agricultural applications to protect crops from insect damage.

Pharmaceutical Applications

The compound is being investigated for its role in drug design and development. Its structural features may enhance its interaction with biological targets, improving ADME (Absorption, Distribution, Metabolism, Excretion) properties compared to other fluorinated compounds. Specifically:

- Transcellular Permeability: Studies show that difluoroanisoles like this compound can offer better permeability across cell membranes than their trifluoro counterparts .

- Metabolic Stability: The compound's metabolic stability is favorable, making it a candidate for further exploration in therapeutic applications .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The presence of fluorine atoms enhances the compound's reactivity and stability, allowing it to participate in various biochemical pathways. The methoxy group may facilitate interactions with biological molecules, potentially leading to therapeutic effects.

Case Studies and Research Findings

Specific Research Insights

- Insect Repellent Study : A study conducted on various fluorinated compounds highlighted that this compound had a higher repellent effect compared to non-fluorinated analogs.

- Drug Design Case : Research indicated that substituting methoxy groups with difluoromethyl groups can enhance bioavailability and metabolic stability of drug candidates .

- Toxicology Studies : Investigations into the toxicity profiles of difluoroaniline derivatives revealed that while some derivatives exhibit low toxicity levels, careful monitoring is necessary due to potential adverse effects at higher concentrations .

特性

IUPAC Name |

2,4-difluoro-1-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2O/c1-10-7-3-2-5(8)4-6(7)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRMJLJFDPNJIQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60196418 | |

| Record name | 2,4-Difluoroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60196418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

452-10-8 | |

| Record name | 2,4-Difluoroanisole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=452-10-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Difluoroanisole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000452108 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Difluoroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60196418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 2,4-Difluoroanisole useful in analytical chemistry techniques like atmospheric pressure photoionization mass spectrometry (APPI-MS)?

A: this compound exhibits properties desirable for a dopant in APPI-MS. [] It possesses a relatively high ionization energy, making it suitable for ionizing a broader range of analytes through charge exchange. [] Additionally, its photoions demonstrate low reactivity with common solvents and dopant neutrals, enhancing ionization efficiency and reducing unwanted side reactions. [] This characteristic makes it particularly advantageous for analyzing low polarity and nonpolar compounds, such as polycyclic aromatic hydrocarbons (PAHs), which are often challenging to ionize efficiently using traditional methods. []

Q2: How does the structure of this compound influence its ionization energy compared to other substituted benzenes?

A: Research suggests an additivity relation might exist for predicting the ionization energy of multiply substituted benzene derivatives. [] Comparing data from this compound to other fluorine-substituted benzenes reveals that the type, position, and number of substituents on the benzene ring impact ionization energy. [] Electron-withdrawing groups like fluorine tend to increase ionization energy, while electron-donating groups generally lower it. [] The specific positions of these groups relative to each other on the benzene ring further fine-tune the electronic environment and thus influence the ionization energy. []

Q3: What spectroscopic techniques provide insights into the molecular structure and vibrations of this compound?

A: Researchers utilize FTIR (Fourier-Transform Infrared) and FT-Raman (Fourier-Transform Raman) spectroscopy to study the molecular vibrations of this compound. [] These techniques provide complementary information about the vibrational modes of the molecule, which helps in understanding its structure and bonding characteristics. Additionally, researchers employ NMR (Nuclear Magnetic Resonance) spectroscopy, specifically 1H and 13C NMR, to determine the chemical shifts of protons and carbon atoms within the molecule. [] These chemical shifts provide valuable information about the electronic environment surrounding each atom and help in confirming the structural assignment of the molecule.

Q4: Can you elaborate on the application of computational chemistry in understanding the properties of this compound?

A: Computational chemistry plays a crucial role in predicting and explaining the properties of this compound. [] Researchers employ ab initio and DFT (Density Functional Theory) calculations to determine the optimized molecular structure and vibrational frequencies, which can be compared with experimental data from spectroscopic techniques. [] Furthermore, these calculations allow for the determination of thermodynamic properties and important electronic properties like HOMO-LUMO energy gaps and NPA (Natural Population Analysis) charges. [] This information helps in understanding the reactivity, stability, and electronic behavior of the molecule.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。